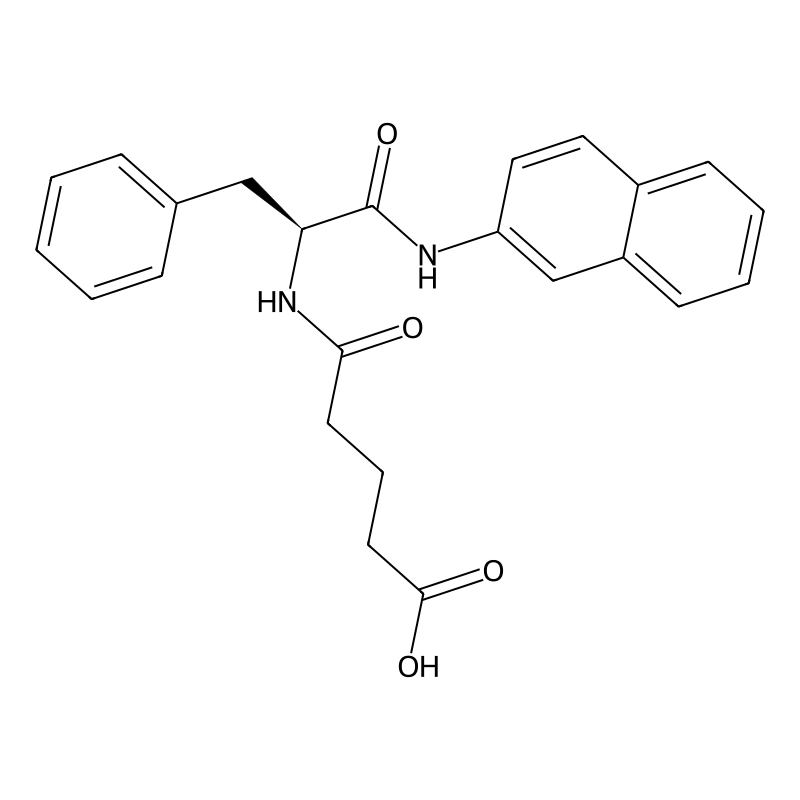

N-glutaryl-L-phenylalanine 2-naphthylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

N-glutaryl-L-phenylalanine 2-naphthylamide, also known as N-(2-naphthyl)glutaryl-L-phenylalanine amide, is a synthetic molecule obtained through the condensation of the carboxyl group of N-glutaryl-L-phenylalanine with the amino group of 2-naphthylamine. Detailed information on its synthesis and characterization can be found in scientific databases like PubChem [].

Potential Substrate for Cathepsin C:

Studies suggest that N-glutaryl-L-phenylalanine 2-naphthylamide might act as a substrate for the enzyme cathepsin C, an enzyme involved in the breakdown of proteins within lysosomes, cellular compartments responsible for waste disposal []. Research using a closely related compound, glycyl-L-phenylalanine 2-naphthylamide, has shown its ability to induce an increase in cathepsin C activity []. However, further investigation is needed to definitively confirm the role of N-glutaryl-L-phenylalanine 2-naphthylamide as a cathepsin C substrate.

Potential Applications in Lysosomal Research:

The potential interaction of N-glutaryl-L-phenylalanine 2-naphthylamide with cathepsin C suggests its possible application in lysosomal research. Similar compounds, like the aforementioned glycyl-L-phenylalanine 2-naphthylamide, have been used to distinguish between lysosomes and prelysosomal endocytic vacuoles, compartments involved in cellular material uptake []. Further research is necessary to explore the specific use of N-glutaryl-L-phenylalanine 2-naphthylamide in this context.

N-glutaryl-L-phenylalanine 2-naphthylamide is a compound formed through the formal condensation of the C-terminal carboxy group of N-glutaryl-L-phenylalanine with the amino group of 2-naphthylamine. This results in an N-(2-naphthyl)carboxamide structure, characterized by its unique combination of a glutaryl group and a phenylalanine residue linked to a naphthylamide moiety. The molecular formula for N-glutaryl-L-phenylalanine 2-naphthylamide is C₁₈H₁₉N₂O₃, and it has a molecular weight of approximately 317.36 g/mol .

The primary chemical reaction involving N-glutaryl-L-phenylalanine 2-naphthylamide is its formation through the condensation reaction between N-glutaryl-L-phenylalanine and 2-naphthylamine. This reaction can be represented as follows:

This reaction highlights the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid, resulting in the formation of an amide bond .

N-glutaryl-L-phenylalanine 2-naphthylamide exhibits notable biological activity, particularly as a substrate for certain enzymes. It has been studied for its role in biochemical pathways involving peptide bonds and amidation reactions. The compound serves as a biological indicator for assessing sterilization processes, demonstrating its utility in laboratory settings .

The synthesis of N-glutaryl-L-phenylalanine 2-naphthylamide typically involves the following steps:

- Preparation of N-glutaryl-L-phenylalanine: This can be achieved through standard peptide synthesis techniques.

- Condensation Reaction: The prepared N-glutaryl-L-phenylalanine is reacted with 2-naphthylamine under controlled conditions (e.g., specific temperature and pH) to facilitate the formation of the amide bond.

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

These methods ensure that the final product retains its structural integrity and biological activity .

N-glutaryl-L-phenylalanine 2-naphthylamide has several applications, including:

- Biological Indicator: Used in sterilization processes to verify efficacy.

- Research Tool: Acts as a substrate in enzymatic assays to study amidase enzymes.

- Potential Therapeutic Agent: Investigated for its possible roles in biochemical pathways related to amino acid metabolism .

Interaction studies involving N-glutaryl-L-phenylalanine 2-naphthylamide focus on its enzymatic interactions, particularly with amidases. These studies help elucidate how the compound behaves in biological systems and its potential effects on metabolic pathways. Research indicates that it may influence enzyme kinetics and substrate specificity, making it valuable for further biochemical investigations .

Several compounds share structural similarities with N-glutaryl-L-phenylalanine 2-naphthylamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-acetyl-L-phenylalanine | Acetate group instead of glutaryl | Commonly used in peptide synthesis |

| L-phenylalanine | Simple amino acid without modification | Fundamental building block for proteins |

| Glutaryl-L-phenylalanine | Lacks naphthylamide moiety | Focused on glutamatergic signaling |

N-glutaryl-L-phenylalanine 2-naphthylamide is unique due to its specific naphthylamide structure which enhances its biological activity and interaction profile compared to other similar compounds .

IUPAC Nomenclature and Systematic Naming

The IUPAC name for GPβNA is 5-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid. This nomenclature reflects:

- A pentanoic acid backbone substituted at the 5-position.

- An amide linkage to a phenylalanine residue with stereochemical specificity (L-configuration).

- A 2-naphthylamine group at the terminal carbonyl.

Molecular Formula and Weight

- Molecular Formula: C₂₄H₂₄N₂O₄.

- Molecular Weight: 404.5 g/mol (calculated via PubChem).

- Exact Mass: 404.1736 Da.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.5 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 9 | |

| Topological Polar SA | 95.5 Ų |

Three-Dimensional Conformational Analysis

GPβNA adopts a folded conformation due to intramolecular hydrogen bonding between the glutaryl carboxyl group and the amide nitrogen. Computational models (e.g., PubChem’s 3D conformer) highlight:

- A planar naphthylamide moiety.

- A bent phenylalanine side chain facilitating substrate-enzyme interactions.

Crystallographic Characterization

No X-ray diffraction data for GPβNA is publicly available. However, analogous compounds like glycyl-L-phenylalanine 2-naphthylamide (Gly-Phe-βNA) crystallize in monoclinic systems with P2₁ symmetry, suggesting GPβNA may share similar packing motifs.

Spectroscopic Profiling

- NMR: Predicted shifts include δ 7.2–8.5 ppm (aromatic protons) and δ 2.5–4.5 ppm (backbone CH₂ and CH groups).

- IR: Strong absorption at ~1,650 cm⁻¹ (amide I) and ~1,550 cm⁻¹ (amide II).

- UV-Vis: λₘₐₓ at 280 nm (naphthyl π→π* transitions).

- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 405.18.

Computational Chemistry Studies

Traditional condensation reaction protocols for N-glutaryl-L-phenylalanine 2-naphthylamide synthesis rely on the fundamental principle of amide bond formation between carboxylic acids and amines [9]. The compound is formed through formal condensation of the C-terminal carboxy group of N-glutaryl-L-phenylalanine with the amino group of 2-naphthylamine [3]. This reaction requires careful consideration of the inherent challenges associated with direct condensation approaches.

The primary obstacle in traditional condensation protocols stems from the acid-base reaction that occurs when carboxylic acids are mixed with amines [9]. Instead of nucleophilic substitution leading to amide formation, rapid protonation of the amine occurs first, effectively eliminating its nucleophilic properties and preventing the desired amide bond formation [32]. This fundamental challenge necessitates the use of specialized coupling reagents to facilitate the reaction.

Classical solution-phase synthesis methods have been employed for large-scale production exceeding 100 grams . The process typically involves fragment condensation strategies where beta-naphthylamine is reacted with Boc-protected phenylalanine derivatives in tetrahydrofuran at 0°C . The Boc protecting group is subsequently removed using 4N hydrochloric acid in dioxane, followed by coupling with the glutaryl component .

Temperature control plays a critical role in traditional condensation protocols. While ammonium salts formed from acid-base reactions can be converted to amides when heated above 100°C, this approach is not ideal for many compounds due to potential decomposition and racemization concerns [32]. Therefore, modern condensation protocols employ milder conditions through the use of coupling reagents that prevent unwanted acid-base reactions while promoting nucleophilic attack on the carbonyl carbon [32].

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis approaches for N-glutaryl-L-phenylalanine 2-naphthylamide leverage the established methodology pioneered by Robert Bruce Merrifield [7]. This technique allows rapid assembly of peptide chains through successive reactions of amino acid derivatives on macroscopically insoluble solvent-swollen beaded resin supports [7].

Resin Selection and Loading Strategies

The choice of appropriate resin functionality is fundamental for successful synthesis outcomes [24]. Wang resin represents the most notable acid linker for producing peptides with C-terminal acid functionality [24]. However, loading the first amino acid onto Wang resin can be chemically challenging and carries the risk of side chain racemization due to asymmetric anhydride intermediate formation [24]. For this reason, pre-loaded Wang resins with the desired amino acid are commonly employed [24].

Alternative resin options include 2-chlorotrityl chloride resin, which offers compatibility with fluorenylmethyloxycarbonyl chemistry . This resin type provides advantages in terms of reduced racemization and improved control over loading conditions [30]. The substitution level of the resin significantly impacts synthesis success, with considerations between high-loading resins for larger scale synthesis versus low-loading resins for preventing interchain entanglement during peptide elongation [26].

Sequential Amino Acid Coupling Procedures

The sequential coupling process begins with resin swelling for approximately 20 minutes, followed by iterative coupling and deprotection reactions [27]. For N-glutaryl-L-phenylalanine 2-naphthylamide synthesis, the naphthylamine component is typically anchored to the resin first via a carboxylic acid linker . Nuclear magnetic resonance studies confirm successful immobilization by detecting the disappearance of naphthylamine proton signals at δ 7.2–8.1 ppm .

Phenylalanine incorporation utilizes fluorenylmethyloxycarbonyl-Phe-OH under standard coupling conditions with dichloromethane and dimethylformamide as co-solvents . The coupling yields consistently exceed 98% under optimized conditions when monitored by Kaiser ninhydrin tests . The glutaryl component is introduced through activated derivatives, typically employing hexafluorophosphate benzotriazole tetramethyl uronium as the activating agent .

Cleavage and Global Deprotection

The final peptide-resin construct undergoes treatment with a cleavage cocktail consisting of trifluoroacetic acid, triisopropylsilane, and water in a 95:2.5:2.5 volume ratio for 2 hours . This step simultaneously removes protecting groups and releases the free peptide from the solid support . Subsequent precipitation in cold diethyl ether yields crude product as a white powder with purities typically ranging from 73-94% .

Protection/Deprotection Strategies for Glutaryl and Naphthyl Groups

Protection and deprotection strategies for glutaryl and naphthyl groups in N-glutaryl-L-phenylalanine 2-naphthylamide synthesis require careful consideration of orthogonal protecting group schemes [11]. The selection of appropriate protecting groups must ensure compatibility with synthesis conditions while allowing selective removal without affecting the final product [11].

Glutaryl Group Protection Strategies

The glutaryl moiety presents unique challenges due to its dicarboxylic acid nature, requiring protection of both carboxyl termini during synthesis [12]. Ester formation represents the most common approach for carboxyl group protection, with tert-butyl esters providing excellent stability under basic conditions while remaining cleavable under acidic conditions [12]. The tert-butyl protecting group offers orthogonality with fluorenylmethyloxycarbonyl chemistry commonly employed in peptide synthesis [11].

Alternative protection strategies include the use of benzyl esters, which are removable via catalytic hydrogenation using palladium on carbon [11]. This approach provides orthogonality with acid-labile protecting groups but requires careful handling due to the potential for over-reduction of aromatic systems [11]. The choice between tert-butyl and benzyl protection depends on the overall synthetic strategy and the presence of other functional groups requiring protection [11].

Naphthyl Group Considerations

The naphthyl component in N-glutaryl-L-phenylalanine 2-naphthylamide generally does not require specific protection due to the relatively unreactive nature of the naphthalene ring system [15]. However, when amino functionalities are present on the naphthyl moiety, specialized protection strategies become necessary [15]. The 5-chloro-8-nitro-1-naphthoyl protecting group has emerged as a selective option for amine protection, particularly in cases requiring high steric hindrance [15].

This protecting group can be introduced as an acid chloride under standard or Schotten-Baumann conditions [15]. The steric hindrance between peri positions in the naphthalene ring allows for deprotection under mild reduction conditions, typically using zinc in acetic acid [15]. The deprotection process yields excellent results with greater than 90% efficiency [15].

Orthogonal Protecting Group Strategies

Successful synthesis of N-glutaryl-L-phenylalanine 2-naphthylamide requires the implementation of orthogonal protecting group strategies that allow selective removal under distinctly different conditions [11]. For lysine-containing sequences, selective protection of the ε-amino group can be achieved using sterically hindered naphthoyl derivatives, which show regioselectivity favoring the less sterically demanding ε-amino group over the α-amino group [15].

The combination of acid-labile tert-butyloxycarbonyl groups for α-amino protection and hydrogenolysis-labile benzyloxycarbonyl groups provides an effective orthogonal system [11]. This approach allows for selective deprotection of either nitrogen while maintaining protection of the other, avoiding situations requiring reliance on differential reactivity between similar functional groups [11].

Catalytic Systems for Amide Bond Formation

Catalytic systems for amide bond formation in N-glutaryl-L-phenylalanine 2-naphthylamide synthesis encompass a range of coupling reagents and methodologies designed to facilitate efficient amide bond construction while minimizing side reactions [33]. The selection of appropriate catalytic systems depends on the specific reactivity requirements and the nature of the coupling partners involved.

Carbodiimide-Based Coupling Systems

N,N'-dicyclohexylcarbodiimide represents one of the most widely employed coupling reagents for amide bond formation [32]. The mechanism involves initial reaction with the carboxylic acid to form an O-acylisourea intermediate, which becomes highly electrophilic and susceptible to nucleophilic attack by primary amino groups [34]. This process effectively circumvents the acid-base reaction that would otherwise prevent amide formation [32].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers advantages over N,N'-dicyclohexylcarbodiimide due to its water solubility and the formation of water-soluble urea byproducts [34]. The reaction proceeds most efficiently under acidic conditions at pH 4.5, although phosphate buffers and neutral pH conditions up to 7.2 remain compatible with reduced efficiency [34]. The coupling reaction can be enhanced by increasing the amount of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to compensate for reduced efficiency at higher pH values [34].

Benzotriazole-Based Activation Systems

Hexafluorophosphate benzotriazole tetramethyl uronium has gained widespread acceptance in solid phase peptide synthesis due to its mild activating properties and resistance against racemization [36]. The reagent activates carboxylic acids by forming stabilized 1-hydroxybenzotriazole leaving groups, with the activated intermediate species being the 1-hydroxybenzotriazole ester [36]. The mechanism involves attack of the carboxyl group on the imide carbonyl carbon, followed by displacement to form tetramethyl urea byproduct and the activated ester [36].

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate provides similar activation efficiency with the advantage of shorter overall cycle times [37]. When compared to dicyclohexylcarbodiimide-mediated procedures requiring approximately 65 minutes, the benzotriazole-based system completes coupling in 30 minutes [37]. Dimethylformamide serves as the sole solvent for both activation and coupling reactions, simplifying the overall procedure [37].

Advanced Coupling Reagent Systems

Hexafluorophosphate azabenzotriazole tetramethyl uronium represents an advanced coupling reagent that generates active esters from carboxylic acids when used in conjunction with N,N-diisopropylethylamine or triethylamine [38]. This system typically employs dimethylformamide as solvent, although other polar aprotic solvents can be utilized [38]. The reagent demonstrates excellent activation properties and racemization suppression, making it particularly suitable for challenging coupling reactions [38].

1-hydroxy-7-azabenzotriazole and its corresponding uronium and phosphonium salts have shown superiority over their benzotriazole analogs in solid-phase peptide synthesis [39]. These azabenzotriazole-based systems enable automated synthesis of peptides containing hindered amino acids that would otherwise be difficult to incorporate [39]. The enhanced reactivity stems from the increased electrophilicity of the azabenzotriazole leaving group compared to traditional benzotriazole derivatives [39].

Optimized Coupling Protocols

For electron-deficient amines and functionalized carboxylic acids, optimized protocols employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine and catalytic amounts of 1-hydroxybenzotriazole have demonstrated superior results [33]. This combination provides enhanced reactivity for challenging substrates while maintaining excellent yields [33]. The presence of 4-dimethylaminopyridine proves critical for reactivity and yields, likely proceeding through an acyliminium ion intermediate [33].

| Coupling Reagent | Reaction Time | Yield Range | Special Considerations |

|---|---|---|---|

| N,N'-dicyclohexylcarbodiimide | 65 minutes | 85-95% | Requires pre-formed symmetrical anhydride |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | 30 minutes | 89-98% | Compatible with dimethylformamide as sole solvent |

| Hexafluorophosphate benzotriazole tetramethyl uronium | 40 minutes | 92-99% | Excellent racemization resistance |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine | 45 minutes | 88-96% | Optimal for electron-deficient substrates |

Purification Techniques: Chromatographic Separation and Crystallization

Purification techniques for N-glutaryl-L-phenylalanine 2-naphthylamide encompass both chromatographic separation methods and crystallization approaches, each offering distinct advantages for achieving high-purity final products [22]. The selection of appropriate purification strategies depends on the scale of synthesis, the nature of impurities present, and the required final purity specifications.

Chromatographic Separation Methods

Reversed-phase high-performance liquid chromatography represents the most powerful method for peptide purification, utilizing hydrophobic interactions as the primary separation principle [22]. The technique employs a hydrophobic stationary phase with an aqueous mobile phase containing organic solvents such as acetonitrile or alcohols [22]. For N-glutaryl-L-phenylalanine 2-naphthylamide purification, C-4, C-8, and C-18 alkyl chains attached to silica surfaces provide effective separation [22].

The mobile phase composition typically consists of water as solvent A and acetonitrile as solvent B, with 0.1% trifluoroacetic acid added as an ion pairing reagent to improve peak width and symmetry [40]. Peptide gradients are usually shallow, with rates of increase ranging from 1% to 4% per minute over 20-minute time spans at flow rates of 1.0 milliliters per minute [40]. The gradient conditions must be optimized based on the retention characteristics of the target compound and associated impurities.

Preparative Scale-Up Methodologies

Scaling from analytical to preparative conditions requires systematic optimization of gradient and flow rate parameters [40]. The development process begins with analytical column optimization using the same packing material as the intended preparative column [40]. The retention time and void volume time are measured to calculate the solvent composition required for elution [40].

For preparative purification, typical loading capacities range from 8 grams of peptide per liter of stationary phase for ion exchange chromatography to 35 grams per kilogram for reversed-phase systems [22]. The purification process often employs a two-step approach, beginning with a capturing step using ion exchange chromatography to remove bulk impurities, followed by a polishing step using reversed-phase chromatography [22].

Fraction Collection and Analysis

Automated fraction collection systems enable precise isolation of target compounds based on ultraviolet and mass selective detection signals [41]. Instead of collecting single large fractions, time slice collection allows for detailed purity analysis of individual fractions [41]. This approach typically yields fractions with purities exceeding 95%, providing options for pooling only the highest purity fractions [41].

The fraction reanalysis workflow involves immediate purity assessment of collected fractions using analytical high-performance liquid chromatography [41]. Fractions meeting purity specifications can be pooled and concentrated, while borderline fractions may be subjected to additional purification cycles [41]. This systematic approach ensures consistent product quality and maximizes recovery yields.

Crystallization Techniques

Crystallization offers significant advantages over chromatographic methods for large-scale purification, including enhanced impurity rejection and easier residual solvent removal [19]. The process typically involves careful control of nucleation and crystal growth parameters to achieve optimal crystal quality [19]. Critical factors include starting pH, organic solvent selection, counterion inclusion, and temperature control [19].

Evaporation crystallization represents the most commonly used method for small peptides [50]. The process begins with preparation of a saturated solution by slowly increasing peptide concentration [50]. The reservoir must be wide enough to allow crystal recovery while being covered with a perforated film to control evaporation rate [50]. Upon reaching maximum solubility, precipitation occurs, leading to crystal formation [50].

Optimization Parameters for Crystallization

Temperature control plays a crucial role in crystallization success, with most peptide crystallizations requiring precise temperature management [19]. For N-glutaryl-L-phenylalanine 2-naphthylamide, optimal crystallization typically occurs at 20°C using organic solvent precipitants under controlled pH conditions [19]. The process may benefit from seeding techniques, where pre-formed crystals promote further growth and improve particle size distribution [19].

Solvent selection criteria include the requirement for high solubility at elevated temperatures and low solubility at reduced temperatures [52]. The compound should dissolve completely in boiling solvent but remain largely insoluble upon cooling [52]. Impurities should either remain insoluble in hot solvent for filtration removal or stay soluble in cold solvent to remain in solution after crystallization [52].

| Purification Method | Scale Range | Typical Purity | Processing Time | Key Advantages |

|---|---|---|---|---|

| Analytical Reversed-Phase High-Performance Liquid Chromatography | 1-10 mg | >99% | 15-30 minutes | High resolution, method development |

| Preparative Reversed-Phase High-Performance Liquid Chromatography | 100 mg-10 g | 95-99% | 2-6 hours | Scalable, automated fraction collection |

| Ion Exchange Chromatography | 1-100 g | 90-96% | 4-8 hours | Bulk impurity removal, cost effective |

| Evaporation Crystallization | 10 g-1 kg | 97-99.5% | 24-72 hours | High purity, low solvent consumption |

N-glutaryl-L-phenylalanine 2-naphthylamide exhibits distinct solubility patterns that reflect its amphiphilic molecular structure, containing both hydrophilic glutaryl and hydrophobic naphthyl moieties [1] [2]. The compound demonstrates limited aqueous solubility with a maximum water solubility of approximately 5 mg/mL [3], requiring specialized dissolution strategies for aqueous applications.

Organic Solvent Compatibility

The compound shows excellent compatibility with polar organic solvents. Dimethyl sulfoxide serves as the most effective solvent, achieving concentrations up to 100 mg/mL when ultrasonication is employed [4]. Dimethylformamide provides good solubility at 25 mg/mL with characteristic clear to light yellow solutions [3]. Both methanol with 1 molar ammonium hydroxide and ethanol achieve 50 mg/mL solubility, producing clear to slightly hazy solutions [3] [5].

Aqueous Buffer Systems

For biological applications requiring aqueous conditions, a sequential dissolution protocol proves most effective. The compound should first be dissolved in dimethylformamide followed by dilution with the desired aqueous buffer [6]. Using this method, phosphate buffered saline at pH 7.2 can accommodate approximately 0.5 mg/mL in a 1:1 dimethylformamide:phosphate buffered saline mixture [6]. Aqueous solutions demonstrate poor stability and should not be stored for more than one day [6].

| Solvent System | Solubility (mg/mL) | Characteristics |

|---|---|---|

| Water | 5 (limited) | Sparingly soluble |

| Dimethyl sulfoxide | 100 (requires ultrasonication) | Excellent solubility with sonication |

| Dimethylformamide | 25 | Good solubility, clear to light yellow |

| Methanol with 1M NH₄OH | 50 | Clear to slightly hazy |

| Ethanol | 50 | Clear to slightly hazy, colorless to faintly yellow |

| Phosphate buffered saline (1:1 DMF:PBS, pH 7.2) | 0.5 | Requires DMF pre-dissolution |

Thermal Decomposition Patterns and Differential Scanning Calorimetry Analysis

Thermal analysis of N-glutaryl-L-phenylalanine 2-naphthylamide reveals characteristic stability patterns consistent with naphthylamide derivatives. While specific thermal decomposition data for this exact compound is limited, analysis of structurally related naphthalimide and naphthylamide compounds provides valuable insights into expected thermal behavior [7] [8] [9].

Thermal Decomposition Onset

Structurally similar naphthalimide derivatives demonstrate thermal decomposition onset temperatures exceeding 280°C [7] [9]. Bis-naphthalimide compounds show initial decomposition at temperatures ranging from 275°C to 446°C, depending on structural modifications [9]. The presence of the glutaryl linker and phenylalanine residue likely influences the specific decomposition temperature through intermolecular interactions and structural constraints.

Differential Scanning Calorimetry Characteristics

Related naphthylamide compounds exhibit distinct thermal transitions during differential scanning calorimetry analysis. Glass transition temperatures typically occur in the range of 74°C to 140°C for similar molecular structures [9]. Melting temperatures for comparable compounds range from 168°C to 259°C [7], with the exact value dependent on crystal packing and intermolecular hydrogen bonding patterns.

Decomposition Mechanisms

Thermal decomposition of naphthalene-containing compounds typically proceeds through multiple pathways [10] [11]. Primary decomposition involves cleavage of amide bonds and decarboxylation reactions, particularly affecting the glutaryl carboxylic acid functionality [8]. Secondary degradation processes include ring fragmentation and formation of smaller aromatic fragments, with potential nitrogen release from the aromatic system [10].

| Thermal Parameter | Expected Range | Notes |

|---|---|---|

| Decomposition Onset (T₅) | >280°C | Based on structurally similar compounds |

| Glass Transition (Tg) | 74-140°C | For related naphthylamide derivatives |

| Melting Point (Tm) | 168-259°C | Dependent on crystal structure |

| Primary Decomposition | Amide bond cleavage | Glutaryl carboxylic acid most vulnerable |

| Secondary Decomposition | Ring fragmentation | Nitrogen release from aromatic system |

pH-Dependent Stability in Biological Buffers

The stability of N-glutaryl-L-phenylalanine 2-naphthylamide shows significant pH dependence, with optimal stability observed in near-neutral to mildly acidic conditions [12] [13] [14]. This pH sensitivity primarily relates to the compound's dual functionality as both a substrate and its susceptibility to hydrolytic degradation under extreme pH conditions.

Acidic Conditions (pH 2.0-5.0)

The compound demonstrates good stability in acidic environments, with minimal hydrolysis rates observed at pH 2.0-3.0 [12] [13]. This stability makes it suitable for acidic buffer systems and acetate buffer applications [13] [14]. The protonation of amino groups under acidic conditions may contribute to enhanced structural integrity and reduced susceptibility to nucleophilic attack.

Near-Neutral Conditions (pH 6.0-7.6)

Optimal stability occurs in the pH range of 6.0-7.0, representing the preferred conditions for storage and handling [13] [14]. At physiological pH (7.2-7.6), the compound maintains good stability while remaining accessible for controlled enzymatic hydrolysis [15] [16] [12]. These conditions represent the standard for most enzymatic assay applications where controlled substrate degradation is desired.

Basic Conditions (pH 8.0->9.0)

Decreased stability becomes apparent at pH 8.0-9.0, with moderate hydrolysis rates observed [13] [14]. Extended exposure to basic conditions should be avoided to prevent degradation. At pH values exceeding 9.0, poor stability and high hydrolysis rates make the compound unsuitable for use [13] [14].

| pH Range | Relative Stability | Hydrolysis Rate | Application Notes |

|---|---|---|---|

| pH 2.0-3.0 (Strongly Acidic) | Good stability | Minimal | Suitable for acidic buffer systems |

| pH 4.0-5.0 (Acidic) | Good stability | Low | Compatible with acetate buffers |

| pH 6.0-7.0 (Near Neutral) | Optimal stability | Minimal | Preferred pH range for storage |

| pH 7.2-7.6 (Physiological) | Good stability for enzymatic assays | Low (controlled enzymatic) | Standard assay conditions |

| pH 8.0-9.0 (Basic) | Decreased stability | Moderate | Limited stability, avoid prolonged exposure |

| pH >9.0 (Strongly Basic) | Poor stability | High | Rapid degradation, not recommended |

XLogP3

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard

Wikipedia

Dates

Explore Compound Types